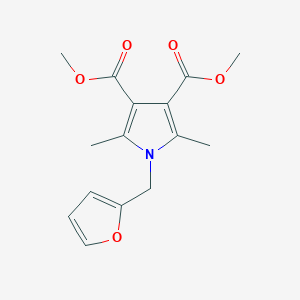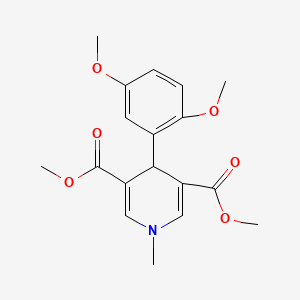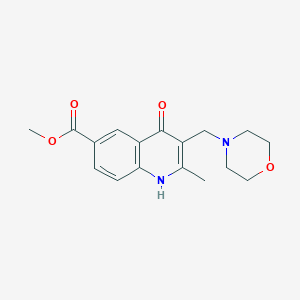![molecular formula C16H14N4O3S B5657608 N-(1,3-benzodioxol-5-ylmethyl)-2-(3H-imidazo[4,5-b]pyridin-2-ylthio)acetamide](/img/structure/B5657608.png)
N-(1,3-benzodioxol-5-ylmethyl)-2-(3H-imidazo[4,5-b]pyridin-2-ylthio)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is part of a broader class of chemicals that combine structural motifs from benzodioxole and imidazopyridine, which are often explored for their potential pharmacological properties. Such compounds are of interest due to their diverse biological activities and potential therapeutic applications. The introduction of a thioacetamide group adds to the chemical complexity and potential interaction mechanisms with biological targets.
Synthesis Analysis
The synthesis of compounds related to N-(1,3-benzodioxol-5-ylmethyl)-2-(3H-imidazo[4,5-b]pyridin-2-ylthio)acetamide involves multiple steps, including the formation of the core imidazopyridine structure, introduction of the benzodioxolylmethyl group, and subsequent attachment of the thioacetamide moiety. Techniques such as regioselective copper-catalyzed dicarbonylation have been described as methods to synthesize similar structures, providing insights into potential synthesis routes for such compounds (Wang et al., 2015).
Molecular Structure Analysis
The molecular structure of compounds within this family is characterized by the presence of a benzodioxole ring linked to an imidazopyridine core via a methylene bridge, with a thioacetamide group attached. Structural characterization often involves NMR, MS, and potentially X-ray crystallography to delineate the precise arrangement of atoms and conformations in the solid state. Detailed analysis of conformers and the influence of substituents on molecular geometry have been explored for related compounds (Evrard et al., 2022).
Chemical Reactions and Properties
Compounds in this class participate in various chemical reactions, reflecting their reactivity and potential for further chemical modification. Their interaction with other chemical entities can be influenced by the electron-donating or withdrawing nature of the substituents on the imidazopyridine and benzodioxole moieties. The thioacetamide group introduces additional reactivity, potentially undergoing hydrolysis or serving as a nucleophile in substitution reactions.
Physical Properties Analysis
The physical properties of such compounds, including solubility, melting point, and stability, are crucial for their handling and application in further studies. The introduction of specific functional groups affects these properties significantly, influencing their application potential. For example, solubility in various solvents can be a critical factor for their use in biological assays and formulation development.
Chemical Properties Analysis
The chemical properties, including acidity (pKa), basicity, and reactivity towards various reagents, are essential for understanding the compound's behavior in chemical and biological systems. The pKa values can provide insights into the compound's ionization state under physiological conditions, affecting its interaction with biological targets and absorption profiles (Duran & Canbaz, 2013).
特性
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-2-(1H-imidazo[4,5-b]pyridin-2-ylsulfanyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O3S/c21-14(8-24-16-19-11-2-1-5-17-15(11)20-16)18-7-10-3-4-12-13(6-10)23-9-22-12/h1-6H,7-9H2,(H,18,21)(H,17,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUNDRNOZDAGYEI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNC(=O)CSC3=NC4=C(N3)C=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(3-bromophenyl)-5-(methoxymethyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5657527.png)

![8-[rel-(1R,5S,6r)-3-azabicyclo[3.1.0]hex-6-ylcarbonyl]-2-(4-chlorobenzyl)-2,8-diazaspiro[4.5]decan-3-one hydrochloride](/img/structure/B5657532.png)

![(3R*,4S*)-1-[(4-chloro-1-methyl-1H-pyrrol-2-yl)carbonyl]-4-propylpyrrolidin-3-amine](/img/structure/B5657537.png)
![1-(cyclobutylcarbonyl)-N-[4-(methylthio)benzyl]-4-piperidinecarboxamide](/img/structure/B5657552.png)
![2-anilino-N-[(3-isobutyl-1,2,4-oxadiazol-5-yl)methyl]-N-methyl-5-pyrimidinecarboxamide](/img/structure/B5657554.png)

![N-[4-(tert-butylamino)-2-oxo-2H-chromen-3-yl]acetamide](/img/structure/B5657563.png)


![2-(2-methoxyethyl)-9-[(3-methyl-1H-pyrazol-1-yl)acetyl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5657584.png)

![1-(4-ethyl-5-{1-[4-(methylthio)benzyl]piperidin-4-yl}-4H-1,2,4-triazol-3-yl)-N,N-dimethylmethanamine](/img/structure/B5657614.png)